

An In-depth Technical Guide to Dichloromethyloctylsilane

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Compound of Interest

Compound Name: Silane, dichloromethyloctyl-

Cat. No.: B082117

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CAS Number: 14799-93-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dichloromethyloctylsilane, a versatile organosilicon compound. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development by detailing its chemical properties, synthesis, applications, and relevant experimental procedures.

Chemical and Physical Properties

Dichloromethyloctylsilane, also known as n-octylmethyldichlorosilane, is a reactive chlorosilane compound. Its bifunctional nature, possessing two chlorine atoms and a hydrophobic octyl group, makes it a valuable reagent for surface modification.^{[1][2]}

Table 1: Physicochemical Properties of Dichloromethyloctylsilane

Property	Value	Reference(s)
CAS Number	14799-93-0	[2]
Molecular Formula	C ₉ H ₂₀ Cl ₂ Si	[2]
Molecular Weight	227.24 g/mol	[2]
IUPAC Name	dichloro-methyl-octylsilane	[2]
Synonyms	n-Octylmethyldichlorosilane	[2]
Appearance	Colorless liquid	General knowledge
Boiling Point	495-498 K	[3]

Table 2: Spectroscopic Data for Dichloromethyloctylsilane

Spectrum Type	Key Peaks/Signals	Reference(s)
¹ H NMR	Available	[2]
¹³ C NMR	Available	[2]
FTIR (Neat)	Available	[2]
Mass Spectrometry	m/z Top Peak: 157, 113, 115, 141	[2]

Synthesis

The primary route for synthesizing dichloromethyloctylsilane is through the hydrosilylation of 1-octene with dichloromethylsilane.[4] This reaction typically employs a platinum-based catalyst, such as hexachloroplatinic acid ("Speier's catalyst") or a platinum-cyclovinyldimethylsiloxane complex. The reaction proceeds via an anti-Markovnikov addition, yielding the desired n-alkyldichlorosilane.[4]

Experimental Protocol: Synthesis of Dichloromethyloctylsilane (General Procedure)

This protocol is a generalized procedure based on the hydrosilylation of 1-alkenes with dichlorosilanes and should be optimized for specific laboratory conditions.^[4]

Materials:

- 1-Octene
- Dichloromethylsilane
- Hexachloroplatinic acid solution (in isopropanol)
- Anhydrous toluene (or other suitable inert solvent)
- Inert gas (Argon or Nitrogen)

Equipment:

- Pressure-resistant reaction vessel
- Magnetic stirrer
- Heating mantle with temperature control
- Distillation apparatus

Procedure:

- In a clean, dry, and inert gas-purged pressure-resistant reaction vessel, add anhydrous toluene.
- Add 1-octene to the solvent.
- Introduce a catalytic amount of hexachloroplatinic acid solution.
- Cool the mixture and carefully add dichloromethylsilane.
- Seal the reaction vessel and gradually heat the mixture to the desired reaction temperature (e.g., 50-100 °C), monitoring the internal pressure.

- Maintain the reaction at this temperature for several hours, with continuous stirring.
- After the reaction is complete (as determined by GC or NMR analysis), cool the vessel to room temperature.
- Carefully vent any excess pressure.
- The crude product can be purified by fractional distillation under reduced pressure to isolate dichloromethyloctylsilane.

Applications in Research and Drug Development

The primary application of dichloromethyloctylsilane lies in its ability to functionalize surfaces, rendering them hydrophobic. This property is of significant interest in various fields, including drug delivery and the development of biocompatible materials.

Surface Modification of Nanoparticles for Drug Delivery

The surface of silica nanoparticles can be modified with dichloromethyloctylsilane to enhance the loading capacity of hydrophobic drugs.^{[5][6]} The hydrophobic octyl chains create a non-polar surface that can interact favorably with poorly water-soluble therapeutic agents.^[7]

Experimental Protocol: Surface Modification of Silica Nanoparticles

This protocol provides a general method for the surface functionalization of silica nanoparticles.^{[1][8][9]}

Materials:

- Silica nanoparticles
- Dichloromethyloctylsilane
- Anhydrous toluene
- Triethylamine (optional, as an acid scavenger)

- Anhydrous ethanol
- Inert gas (Argon or Nitrogen)

Equipment:

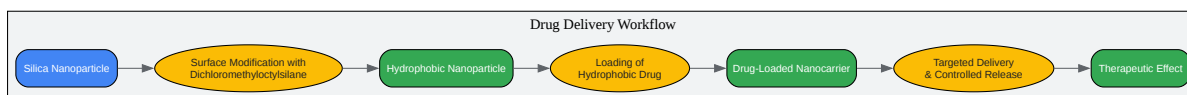
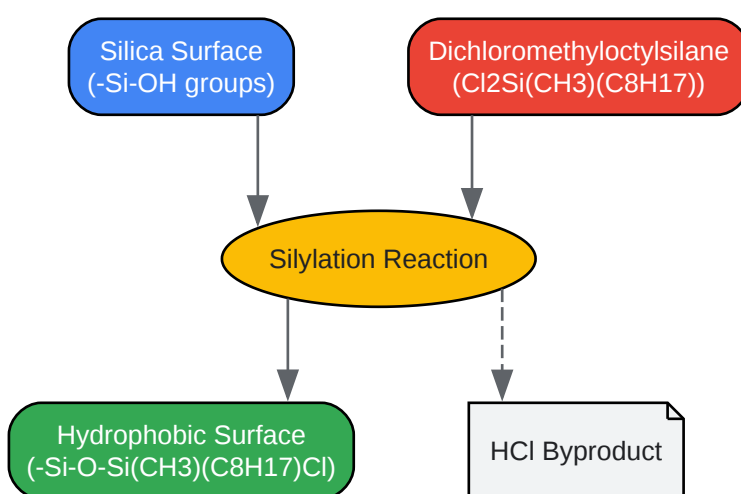
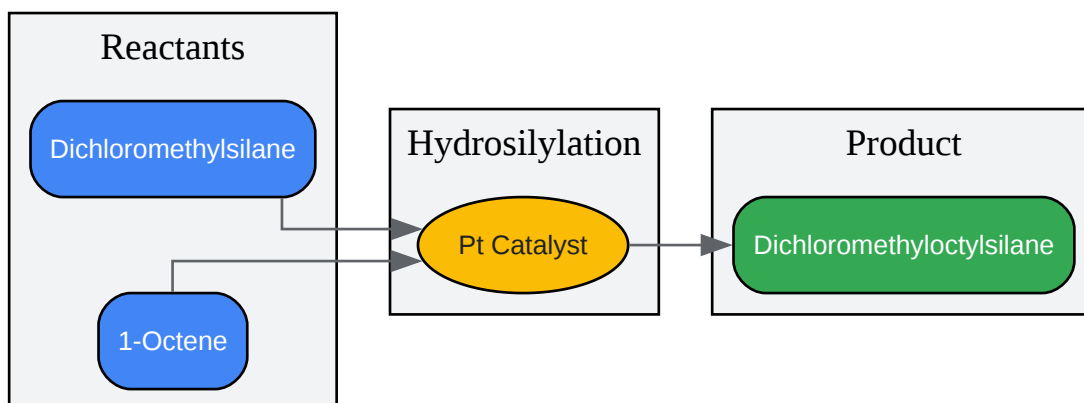
- Round-bottom flask with reflux condenser
- Magnetic stirrer with hotplate
- Ultrasonic bath
- Centrifuge

Procedure:

- Dry the silica nanoparticles in a vacuum oven at 120°C overnight to remove adsorbed water.
- Disperse the dried nanoparticles in anhydrous toluene in a round-bottom flask using an ultrasonic bath.
- Purge the flask with an inert gas.
- Add dichloromethyloctylsilane to the nanoparticle suspension. Triethylamine can be added to neutralize the HCl byproduct.
- Heat the mixture to reflux with stirring under an inert atmosphere for several hours.
- Cool the reaction mixture to room temperature.
- Collect the modified nanoparticles by centrifugation.
- Wash the nanoparticles sequentially with anhydrous toluene and anhydrous ethanol to remove unreacted reagents and byproducts.
- Dry the functionalized nanoparticles under vacuum.

Visualizations

Synthesis of Dichloromethyloctylsilane



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